2-[(Pent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid
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Overview
Description
2-[(Pent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . This compound features an oxazole ring, which is a five-membered ring containing oxygen and nitrogen atoms, and a carboxylic acid functional group. The presence of the pent-1-yn-3-yl group attached to the amino group adds to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. For example, the reaction of an alkyne with an amino-oxazole derivative under acidic or basic conditions can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(Pent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole derivatives .
Scientific Research Applications
2-[(Pent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(Pent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[(Pent-1-yn-3-yl)amino]benzoic acid: This compound shares a similar structure but has a benzoic acid moiety instead of an oxazole ring.
2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid: This compound has a thiazole ring instead of an oxazole ring.
Uniqueness
2-[(Pent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties. Its oxazole ring and carboxylic acid group make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H10N2O3 |
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Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(pent-1-yn-3-ylamino)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-3-6(4-2)10-9-11-7(5-14-9)8(12)13/h1,5-6H,4H2,2H3,(H,10,11)(H,12,13) |
InChI Key |
LGDZXTQBIAFHDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#C)NC1=NC(=CO1)C(=O)O |
Origin of Product |
United States |
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